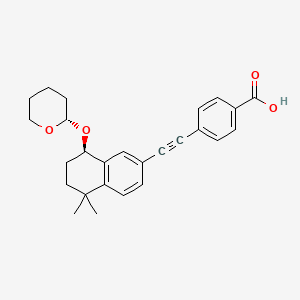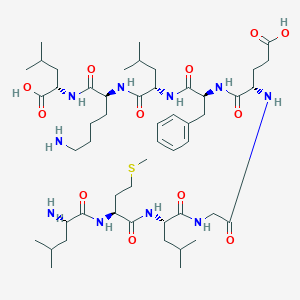
beta-D-Allofuranuronic acid, 5-((2-amino-1-oxooctyl)amino)-1,5-dideoxy-1-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-, (S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beta-D-Allofuranuronic acid: is a complex molecule with a fascinating structure. It belongs to the class of nucleoside antibiotics and is known for its biological activities. Let’s explore its features and applications.
准备方法
Synthetic Routes::
Chemical Synthesis: The compound can be synthesized through chemical reactions. One common approach involves the coupling of a sugar moiety (allofuranose) with a nucleobase (pyrimidine). Protecting groups are used to selectively modify functional groups during the synthesis.
Enzymatic Synthesis: Enzymes can catalyze the formation of beta-D-Allofuranuronic acid. Enzymatic methods are advantageous due to their specificity and mild reaction conditions.
Industrial Production:: The industrial production of beta-D-Allofuranuronic acid involves large-scale synthesis using optimized protocols. Precursors are sourced, and purification steps are crucial to obtain high yields.
化学反应分析
Reactions::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction processes can modify functional groups, affecting its biological activity.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction: Sodium borohydride or catalytic hydrogenation are common reduction methods.
Substitution: Alkylating agents or nucleophilic substitutions are employed.
Major Products:: The major products depend on the specific reaction conditions. Oxidation may yield carboxylic acid derivatives, while reduction can lead to amine derivatives.
科学研究应用
Beta-D-Allofuranuronic acid finds applications in various fields:
Chemistry: As a building block for nucleoside analogs.
Biology: Studying its interactions with enzymes and nucleic acids.
Medicine: Investigating its antimicrobial properties.
Industry: Potential use in drug development.
作用机制
The compound’s mechanism of action involves binding to specific molecular targets. It may interfere with nucleic acid synthesis or disrupt cellular processes.
相似化合物的比较
Beta-D-Allofuranuronic acid stands out due to its unique structure. Similar compounds include other nucleoside antibiotics like streptomycin and gentamicin.
属性
CAS 编号 |
112139-13-6 |
|---|---|
分子式 |
C19H30N4O8 |
分子量 |
442.5 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-aminononanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid |
InChI |
InChI=1S/C19H30N4O8/c1-2-3-4-5-6-7-10(20)16(27)22-12(18(28)29)15-13(25)14(26)17(31-15)23-9-8-11(24)21-19(23)30/h8-10,12-15,17,25-26H,2-7,20H2,1H3,(H,22,27)(H,28,29)(H,21,24,30)/t10-,12-,13-,14+,15?,17+/m0/s1 |
InChI 键 |
BMZGICVERRDKPA-NXKZPKCJSA-N |
手性 SMILES |
CCCCCCC[C@@H](C(=O)N[C@@H](C1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O)C(=O)O)N |
规范 SMILES |
CCCCCCCC(C(=O)NC(C1C(C(C(O1)N2C=CC(=O)NC2=O)O)O)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-4-[[5-[(2,4-dimethylbenzoyl)amino]-2-methylphenyl]azo]-3-hydroxy-](/img/structure/B12782763.png)
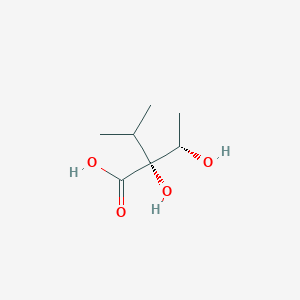
![8-[3-(dimethylamino)propyl]-3,8,10,15-tetrazatricyclo[9.4.0.02,7]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-one](/img/structure/B12782778.png)
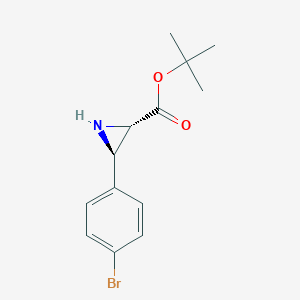
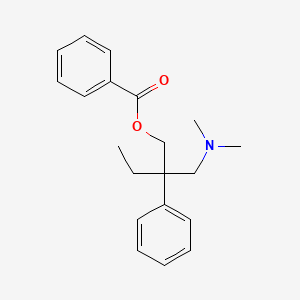

![[2-[[2,2-Bis(hydroxymethyl)-3-pentanoyloxypropoxy]methyl]-2-(heptanoyloxymethyl)-3-octanoyloxypropyl] decanoate](/img/structure/B12782790.png)




